molecular formula C13H18O4 B2641244 Butyl 2-(4-hydroxyphenoxy)propanoate CAS No. 81947-94-6; 87129-32-6

Butyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B2641244
CAS No.: 81947-94-6; 87129-32-6
M. Wt: 238.283
InChI Key: MPNXVFDGEQKYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-(4-hydroxyphenoxy)propanoate is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.283. The purity is usually 95%.
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Properties

IUPAC Name

butyl 2-(4-hydroxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNXVFDGEQKYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

While stirring a mixture of 25 g of butyl 2-(4-formylphenoxy)propionate and 75 g of toluene at room temperature, 22.8 g of 40% peracetic acid was dropwise added. After stirring at 20° to 30° C. for 2 hours and at 50° C. for 2 hours, 2.0 g of water was added, and the mixture was stirred for 2 hours. The reaction mixture was cooled to room temperature and subjected to the same after-treatment as in Example 1, whereby 19.5 g of butyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid by the distillation under reduced pressure. The boiling point was 160° C./1 mmHg.
Name
butyl 2-(4-formylphenoxy)propionate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

While stirring a mixture of 25 g of (+)-butyl 2-(4-formylphenoxy)propionate ([α]D25 =+44.1°) and 75 g of toluene at room temperature, 22.8 g of 40% peracetic acid was dropwise added. After the reaction at 50° C. for 2 hours, the reaction mixture was subjected to liquid separation with an addition of water. The toluene layer was separated and washed with water. To the toluene layer, 25 g of sodium hydrogen carbonate and water was added, and the mixture was reacted at 50° C. for 5 hours. Then, the reaction mixture was subjected to liquid separation. The organic layer was washed twice with water. The organic layer was concentrated by distilling off toluene, and then subjected to distillation under reduced pressure, whereby 19.0 g of (+)-butyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was 160° C./1 mmHg.
Name
(+)-butyl 2-(4-formylphenoxy)propionate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Name
CC(=O)OO
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Reaction Step One
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Name
CCCCOC(=O)C(C)Oc1ccc(C=O)cc1
Quantity
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Reaction Step One

Synthesis routes and methods V

Procedure details

121 g (1.1 moles) of hydroquinone were dissolved in 500 ml of dimethylsulfoxide, 37 g (0.5 mole) of calcium hydroxide were added to the solution, and the mixture was stirred for 1 hour at 45°-50° C. Thereafter, 82.3 g (0.455 mole) of optically active n-butyl 2-chloropropionate (αD20 =-13.0°) were added dropwise in the course of 1 hour at the same temperature. The mixture was stirred for a further 3 hours at 45°-50° C., cooled, and worked up as described in Example 1. 49.7 g (0.21 mole) of optically active n-butyl 2-(4-hydroxyphenoxy)-propionate were obtained. Yield: 46.2%; bp. =150°-152° C./0.22 mbar; αD20 =+11.8° ##STR7##
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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